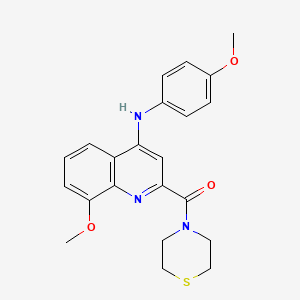

![molecular formula C10H12O B2945715 (2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one CAS No. 2413864-36-3](/img/structure/B2945715.png)

(2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,6R)-Tricyclo[5.2.1.0^2,6]decane-8-ene-3-one, commonly known as TCD, is a bicyclic ketone that has a unique structure and is widely used in organic synthesis. TCD is a colorless liquid that has a strong odor and is highly reactive. It has been extensively studied due to its potential applications in various fields such as medicine, agriculture, and materials science.

Aplicaciones Científicas De Investigación

Metal-Catalyzed Cycloaddition and Nazarov Cyclization

The bicyclo[5.3.0]decane skeleton, closely related to (2S,6R)-Tricyclo[5.2.1.0²,⁶]decane-8-ene-3-one, has been explored in metal-catalyzed intermolecular [5+2] cycloadditions of vinylcyclopropanes and enynones. This process efficiently forms dienone cycloadducts, which then undergo Nazarov cyclizations, providing novel access to this complex structure. This method is significant for synthesizing compounds of structural, biological, and therapeutic importance (Wender, Stemmler, & Sirois, 2010).

Ring-Closing Metathesis for Synthesis

The 6,8-dioxabicyclo[3.2.1]octane skeleton, another structure similar to (2S,6R)-Tricyclo[5.2.1.0²,⁶]decane-8-ene-3-one, has been synthesized through desymmetrization of trienes derived from diols. This ring-closing metathesis approach is crucial for producing structures found in natural products, such as (+)-exo-brevicomin and rac-endo- and enantiomerically enriched (+)-endo-brevicomin (Burke, Müller, & Beaudry, 1999).

Organocatalytic Applications

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), a compound structurally related to (2S,6R)-Tricyclo[5.2.1.0²,⁶]decane-8-ene-3-one, has been used as an effective organocatalyst for acyl transfer and ring-opening polymerization of cyclic esters. Its ability to simultaneously activate both esters and alcohols demonstrates its utility as a bifunctional catalyst (Pratt et al., 2006).

Synthesis of Complex Molecular Structures

The bicyclo[4.1.0]hept-1,6-ene, related to (2S,6R)-Tricyclo[5.2.1.0²,⁶]decane-8-ene-3-one, has been synthesized and studied for its reaction dynamics and potential in forming complex molecular structures. This includes its dimerization through ene reactions and transformation into various carbonyl products, offering insights into new synthetic pathways (Billups et al., 1996).

Propiedades

IUPAC Name |

(2S,6R)-tricyclo[5.2.1.02,6]dec-8-en-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-8,10H,3-5H2/t6?,7?,8-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZKBCKGQBZZFM-VUMZSGCYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2C1C3CC2C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@@H]2[C@H]1C3CC2C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-({[3-(methylthio)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2945632.png)

![N-(3-chloro-4-methylphenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2945633.png)

![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2945636.png)

![N-{4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2945637.png)

![1-(3-methoxyphenyl)-4-(1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2945638.png)

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2945639.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(3,4-difluorophenyl)acetamide](/img/structure/B2945645.png)

![3-[4-(2-Chloroacetyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one](/img/structure/B2945647.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2945649.png)

![Diethyl 5-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2945654.png)